molecular formula C10H11ClN2O3 B13530616 3-(2-Chloro-5-nitrophenoxy)pyrrolidine

3-(2-Chloro-5-nitrophenoxy)pyrrolidine

Cat. No.: B13530616
M. Wt: 242.66 g/mol
InChI Key: FLXJWGYDAIBEMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Chloro-5-nitrophenoxy)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a 2-chloro-5-nitrophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-5-nitrophenoxy)pyrrolidine typically involves the reaction of 2-chloro-5-nitrophenol with pyrrolidine under suitable conditions. One common method is to use a base such as potassium carbonate to deprotonate the phenol, followed by nucleophilic substitution with pyrrolidine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-5-nitrophenoxy)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution.

    Substitution: The pyrrolidine ring can participate in various substitution reactions, such as alkylation or acylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions on the pyrrolidine ring.

Major Products Formed

    Oxidation: Conversion of the nitro group to an amino group.

    Reduction: Replacement of the chloro group with other nucleophiles.

    Substitution: Formation of alkylated or acylated pyrrolidine derivatives.

Scientific Research Applications

3-(2-Chloro-5-nitrophenoxy)pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Used in the synthesis of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-5-nitrophenoxy)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the specific bioactive compound derived from this molecule.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chloro-5-nitrophenoxy)acetamide
  • 3-(2-Chloro-5-nitrophenoxy)propylamine
  • 3-(2-Chloro-5-nitrophenoxy)butanol

Uniqueness

3-(2-Chloro-5-nitrophenoxy)pyrrolidine is unique due to the presence of the pyrrolidine ring, which imparts specific stereochemical and electronic properties. This makes it distinct from other similar compounds that may have different substituents or ring systems, leading to different reactivity and applications.

Properties

Molecular Formula

C10H11ClN2O3

Molecular Weight

242.66 g/mol

IUPAC Name

3-(2-chloro-5-nitrophenoxy)pyrrolidine

InChI

InChI=1S/C10H11ClN2O3/c11-9-2-1-7(13(14)15)5-10(9)16-8-3-4-12-6-8/h1-2,5,8,12H,3-4,6H2

InChI Key

FLXJWGYDAIBEMA-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1OC2=C(C=CC(=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.